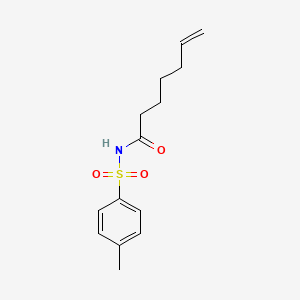

N-(p-Tolylsulfonyl)hept-6-en-amide

Description

Properties

Molecular Formula |

C14H19NO3S |

|---|---|

Molecular Weight |

281.37 g/mol |

IUPAC Name |

N-(4-methylphenyl)sulfonylhept-6-enamide |

InChI |

InChI=1S/C14H19NO3S/c1-3-4-5-6-7-14(16)15-19(17,18)13-10-8-12(2)9-11-13/h3,8-11H,1,4-7H2,2H3,(H,15,16) |

InChI Key |

FIFBWDJFCWHAPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N P Tolylsulfonyl Hept 6 En Amide and Analogous Structures

Strategies for Constructing the N-(p-Tolylsulfonyl) Amide Moiety

The formation of the N-(p-tolylsulfonyl) amide, a key structural feature, can be accomplished through several reliable methods. These include the direct reaction of amines with p-toluenesulfonyl chloride, activation of the amide itself followed by alkylation, and the modification of existing sulfonamide precursors.

Direct Amidation of Amines with p-Toluenesulfonyl Chloride

The most common and straightforward method for the synthesis of p-toluenesulfonamides is the reaction of a primary or secondary amine with p-toluenesulfonyl chloride (TsCl). vedantu.com This reaction, often referred to as tosylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A variety of bases and reaction conditions can be employed for this transformation. For instance, the use of crosslinked poly(4-vinylpyridine) as a catalyst and base simplifies the purification process, as the polymer can be easily filtered off and reused. researchgate.net Another approach utilizes silica (B1680970) gel as a heterogeneous and reusable catalyst for the condensation of amines with sulfonyl chlorides under solvent-free conditions at room temperature. researchgate.net Furthermore, indium(III) triflate has been shown to be an efficient catalyst for the sulfonylation of a wide range of amines, including those that are less nucleophilic or sterically hindered. organic-chemistry.org

The Hinsberg test, a classical chemical test, relies on the reaction of amines with p-toluenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali. vedantu.com

| Catalyst/Base | Conditions | Advantages |

| Crosslinked poly(4-vinylpyridine) | Room Temperature | Simplified purification, reusable catalyst researchgate.net |

| Silica gel | Solvent-free, Room Temperature | Inexpensive, reusable, heterogeneous catalyst researchgate.net |

| Indium(III) triflate | - | Effective for less nucleophilic and sterically hindered amines organic-chemistry.org |

| Aqueous KOH | - | Used in the classical Hinsberg test for amine characterization vedantu.com |

Synthesis via Amide Activation and Alkylation Strategies

An alternative to the direct amidation of amines involves the activation of a pre-formed amide or a related nitrogen-containing functional group, followed by alkylation. This strategy offers a different retrosynthetic disconnection and can be advantageous in certain synthetic contexts.

One such approach involves the development of methodologies for synthesizing acyl sulfonyl hydrazides through the reaction of activated amides with arylsulfonyl hydrazides. researchgate.net Another innovative strategy merges traditional amide coupling partners to generate sulfonamides by leveraging copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, which then react in a one-pot fashion with an amine. nih.govacs.org This method avoids the need for pre-functionalization of the starting materials. nih.govacs.org

Organocatalysis has also been employed for the asymmetric activation of N-sulfonyl amide C–N bonds, providing a route to axially chiral biaryl amino acids under mild conditions. nih.gov While not directly forming the primary sulfonamide, this demonstrates the potential of amide activation in complex molecule synthesis.

| Method | Key Features |

| Acyl substitution of activated amides | Forms acyl sulfonyl hydrazides researchgate.net |

| Copper-catalyzed decarboxylative chlorosulfonylation | One-pot synthesis from aromatic acids and amines nih.govacs.org |

| Organocatalytic asymmetric C-N activation | Access to chiral amino acids from N-sulfonyl lactams nih.gov |

Preparation from Related Sulfonamide Precursors

The target N-(p-tolylsulfonyl)hept-6-en-amide can also be synthesized by modifying a pre-existing sulfonamide. This can involve alkylation of a simpler sulfonamide or the transformation of a functional group on a more complex sulfonamide precursor.

For instance, a general method for the N-alkylation of sulfonamides with alcohols, including benzylic and primary aliphatic alcohols, has been developed using a manganese(I) PNP pincer precatalyst. organic-chemistry.org This "borrowing hydrogen" approach provides a direct route to N-alkylated sulfonamides.

In the context of per- and polyfluoroalkyl substances (PFAS), the synthesis of sulfonamide-based precursors has been achieved through the alkylation of a benzyl-protected sulfonamide intermediate, followed by deprotection. vu.nl This highlights the utility of protecting group strategies in the synthesis of complex sulfonamides.

Approaches for Assembling the Hept-6-en Chain

The synthesis of the hept-6-en chain, the seven-carbon chain with a terminal double bond, can be achieved through various synthetic routes. These methods often involve the use of alkene-containing building blocks or the construction of the carbon chain through coupling reactions.

Elaboration of Alkene-Containing Synthons

One common strategy is to start with a synthon that already contains the terminal alkene and elaborate it to the desired seven-carbon chain. For example, a metal-free allylic amination of alkenes with sulfonamides can introduce the nitrogen functionality at the allylic position. organic-chemistry.org This method is notable for its regioselectivity and lack of allylic transposition. organic-chemistry.org

Another approach involves the indium-mediated allylation of N-tert-butanesulfinyl imines with allylic bromides, which proceeds with high diastereoselectivity to form homoallylic amides. researchgate.net These can then be further transformed.

Coupling Reactions for Carbon Chain Extension

Carbon-carbon bond-forming reactions are also instrumental in constructing the hept-6-en chain. Palladium-catalyzed coupling reactions are particularly versatile in this regard. For example, enol triflates can be coupled with sulfonamides to synthesize enamides. organic-chemistry.org

In a different strategy, the reaction of 2-amino-6-chloropurine (B14584) with a side chain containing a leaving group can lead to N-alkylation, although this can sometimes result in a mixture of isomers. google.com This highlights the importance of regiocontrol in coupling reactions.

Derivatization of Primary Amine Precursors (e.g., hept-6-en-2-amine)

A direct and common method for the synthesis of N-substituted sulfonamides is the reaction of a primary amine with a sulfonyl chloride in the presence of a base. This classic approach, often referred to as the Hinsberg reaction, is highly applicable to the synthesis of N-(p-tolylsulfonyl)hept-6-en-amide from its corresponding primary amine precursor, hept-6-en-2-amine (B1373209).

The reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). A base, typically a tertiary amine such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion. The resulting N-tosylamide derived from a primary amine contains an acidic proton on the nitrogen atom. This acidity allows the product to dissolve in an aqueous alkaline solution, a property that is often exploited during the work-up and purification process. Subsequent acidification of the aqueous layer precipitates the desired N-sulfonamide.

A general reaction scheme for the tosylation of a primary amine is depicted below:

R-NH₂ + Ts-Cl → R-NH-Ts + HCl

The following table outlines representative conditions for the synthesis of sulfonamides from primary amines and sulfonyl chlorides, which can be adapted for the synthesis of the target compound.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |

| Primary Amine | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane (B109758) | 0 °C to room temp. | Not specified | General Method |

| Hydrazine | p-Toluenesulfonyl chloride | - | Tetrahydrofuran/Water | 10-20 °C | 91-94% | orgsyn.org |

| 4-vinyl-1-cyclohexene-1,2-epoxide (precursor to amine) | p-Toluenesulfonamide (B41071) | K₂CO₃ | DMF | 80 °C (microwave) | Not specified | mdpi.com |

Convergent and Divergent Synthetic Routes

Beyond the direct derivatization of a pre-formed amine, the synthesis of N-(p-tolylsulfonyl)hept-6-en-amide and its analogs can be strategically designed using convergent or divergent approaches. These strategies are particularly valuable in medicinal chemistry and materials science for the efficient generation of molecular diversity.

Convergent Synthesis:

In the context of N-(p-tolylsulfonyl)hept-6-en-amide, a convergent strategy could involve the coupling of two key fragments: a pre-functionalized seven-carbon chain containing the terminal alkene and a suitable nitrogen-containing precursor, and a separate p-toluenesulfonyl moiety. For example, a fragment containing the hept-6-ene unit could be coupled with a tosylated nitrogen source. While a specific convergent synthesis for the target molecule is not detailed in the provided search results, the concept is exemplified in the synthesis of complex heterocyclic structures from simpler ketones and amines. rsc.org

Divergent Synthesis:

A divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a library of structurally related compounds. This strategy is highly efficient for exploring structure-activity relationships by systematically modifying different parts of a molecule.

N-(p-Tolylsulfonyl)hept-6-en-amide is a suitable scaffold for divergent synthesis due to the presence of multiple reactive sites: the terminal alkene, the sulfonamide N-H proton, and the aromatic ring of the tosyl group. The terminal double bond can undergo a variety of transformations, such as hydroboration-oxidation, epoxidation, or metathesis, to introduce new functional groups. The acidic N-H proton can be deprotonated and the resulting anion can be alkylated or acylated to introduce further diversity.

Recent studies have highlighted divergent approaches to sulfonamides and related compounds. For example, a photocatalytic method allows for the conversion of a common N-alkoxy sulfinamide intermediate into either sulfonamides or sulfonimidamides by treatment with different reagents. nih.govorganic-chemistry.org This strategy showcases how a single precursor can be a branch point to different classes of compounds. Similarly, another reported method enables the divergent synthesis of various pyrrole (B145914) carboxamides from a common pyrrole carboxaldehyde precursor. rsc.org

The following table illustrates potential transformations that could be applied in a divergent synthesis starting from N-(p-tolylsulfonyl)hept-6-en-amide.

| Starting Material | Reaction Type | Potential Products |

| N-(p-Tolylsulfonyl)hept-6-en-amide | Alkene Metathesis | Homologated or cross-coupled unsaturated sulfonamides |

| N-(p-Tolylsulfonyl)hept-6-en-amide | Epoxidation of alkene | N-(p-Tolylsulfonyl)-(6,7-epoxyheptan)-2-amide |

| N-(p-Tolylsulfonyl)hept-6-en-amide | N-Alkylation | N-Alkyl-N-(p-tolylsulfonyl)hept-6-en-amide |

| N-(p-Tolylsulfonyl)hept-6-en-amide | Aromatic Substitution on Tosyl Ring | Functionalized aromatic sulfonamides |

Chemical Reactivity and Transformation Pathways of N P Tolylsulfonyl Hept 6 En Amide

Intramolecular Cyclization Reactions

The spatial proximity of the terminal double bond and the amide nitrogen in N-(p-Tolylsulfonyl)hept-6-en-amide allows for a variety of intramolecular cyclization reactions, leading predominantly to the formation of substituted piperidines. These transformations are often facilitated by transition metal catalysts or radical initiators.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ruthenium-catalyzed ring-closing metathesis (RCM) stands as a powerful tool for the formation of cyclic olefins from acyclic dienes. While N-(p-Tolylsulfonyl)hept-6-en-amide is not a diene itself, its derivatization to introduce a second double bond would make it a suitable candidate for RCM. For instance, allylation of the sulfonamide nitrogen would yield a diene that can undergo RCM.

The RCM of N-allyl-N-(p-tolylsulfonyl)hept-6-en-amide, a derivative of the title compound, is expected to yield a seven-membered heterocyclic ring system. However, the more common application of RCM in this context involves the cyclization of α,ω-dienes to form five- and six-membered rings. For instance, the RCM of N-tosyl-diallylamine, a close analogue, efficiently produces a five-membered ring. The cyclization of a related substrate, diallyltosylamide, using a second-generation Grubbs catalyst has been shown to produce the corresponding five-membered cyclized product. sci-hub.st The synthesis of six-membered rings, such as piperidines, via RCM is also well-established and proceeds readily from appropriate N-tosylated amino dienes. dntb.gov.ua

The general mechanism of RCM, catalyzed by ruthenium complexes like the Grubbs catalysts, involves the formation of a metallacyclobutane intermediate. acs.org The reaction is driven by the entropically favorable release of a small volatile olefin, such as ethylene (B1197577). rsc.org The stability and functional group tolerance of Grubbs catalysts make them highly suitable for these transformations. acs.orgyoutube.com

Table 1: Representative Ruthenium-Catalyzed RCM of N-Tosyl Dienes

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Diallyltosylamide | Second-Generation Grubbs Catalyst | 1-Tosyl-2,5-dihydro-1H-pyrrole | Good | sci-hub.st |

| N-Tosyl-α,ω-diene | Grubbs Catalyst | Substituted Piperidine (B6355638) | High | dntb.gov.ua |

Achieving stereochemical control in RCM is a significant area of research. While the specific stereocontrol in the RCM of N-(p-Tolylsulfonyl)hept-6-en-amide derivatives is not extensively documented, general principles can be applied. The stereochemistry of the newly formed double bond is often influenced by the ring strain of the product, with the E-isomer generally being more stable for larger rings. For substrates with existing stereocenters, the catalyst can interact diastereoselectively with the substrate, leading to the preferential formation of one diastereomer. The choice of catalyst and reaction conditions can play a crucial role in determining the stereochemical outcome.

Radical-Induced Cyclizations

Radical-induced cyclizations offer an alternative pathway for the transformation of N-(p-Tolylsulfonyl)hept-6-en-amide. These reactions typically involve the generation of a radical species that subsequently attacks the intramolecular double bond. For instance, the addition of a thiyl radical to the double bond can initiate a cyclization cascade. nih.govnih.gov

The 6-exo-trig cyclization of a carbon-centered radical, formed after the initial addition to the double bond, would lead to a five-membered ring with an exocyclic methylene (B1212753) group. Alternatively, a 7-endo-trig cyclization would result in a seven-membered ring, although this is generally less favored. duke.edu Studies on similar N-alkenyl-substituted systems have shown that a mixture of 6-exo and 7-endo products can be obtained, with the ratio depending on the specific substrate and reaction conditions. duke.edu Aminium radicals, generated from N-phenoxyamine precursors under acidic conditions, have also been shown to undergo intramolecular C-H amination to form tetrahydroquinolines, demonstrating another potential radical cyclization pathway for related systems. acs.orgrsc.org

Table 2: Radical Cyclization of Unsaturated N-Tosylamides

| Substrate Type | Radical Initiator | Major Product Type | Key Features | Reference |

| N-alkenyl-7-bromo-substituted hexahydroindolinones | Bu3SnH, AIBN | 6-exo and 7-endo cyclization products | Mixture of ring sizes observed | duke.edu |

| N-allyl-N-benzylcinnamamide | Diphenyl disulfide (photochemical) | 3,4-disubstituted pyrrolidinone | 5-exo-trig cyclization | nih.gov |

| α-haloamides | Flavin-dependent 'ene'-reductases | Enantioenriched oxindoles | Redox-neutral radical cyclization | nih.gov |

Palladium-Mediated Cycloaminations and Other Carbocyclizations

Palladium catalysts are widely used to mediate intramolecular cyclizations of unsaturated amines. For N-(p-Tolylsulfonyl)hept-6-en-amide, several palladium-catalyzed pathways are conceivable.

One such pathway is an intramolecular aza-Wacker-type cyclization. researchgate.netyoutube.com This reaction typically involves the nucleophilic attack of the nitrogen atom onto the palladium-activated alkene. Depending on the reaction conditions and the specific palladium catalyst system used, this can lead to the formation of a piperidine ring. The use of an oxidant, such as benzoquinone or oxygen, is often required to regenerate the active Pd(II) catalyst. d-nb.info

Another potential palladium-catalyzed transformation is an intramolecular hydroamination. nih.gov In this reaction, the N-H bond of the sulfonamide adds across the double bond. This process can be catalyzed by palladium complexes, often in the presence of a ligand that prevents β-hydride elimination. Successful intramolecular hydroamination of unactivated alkenes has been achieved at room temperature using specific palladium catalysts. nih.gov

Table 3: Palladium-Mediated Cyclizations of Unsaturated Amines

| Reaction Type | Substrate Type | Catalyst System | Product Type | Reference |

| Aza-Wacker Cyclization | N-Tosyl hydrazine-tethered tetrasubstituted olefins | Pd(OAc)2, tBu-Pyrox | Chiral pyrazolines | youtube.com |

| Aza-Wacker Cyclization | Vinyl cyclopropanecarboxamides | Pd(PPh3)2Cl2 | Aza[3.1.0]bicycles | researchgate.net |

| Reductive Cyclization | N-Tosyl-tethered 1,7-enynes | Pd(II) catalyst | Tetrahydroquinolines | |

| Intramolecular Hydroamination | Unactivated Alkenylamines | Palladium complex with tridentate ligand | Pyrrolidines and Piperidines | nih.gov |

Other Intramolecular Annulation Reactions

Beyond the more common metal-catalyzed and radical-mediated pathways, other intramolecular annulation reactions can be envisaged for N-(p-Tolylsulfonyl)hept-6-en-amide. One such example is electrophilic cyclization. The treatment of N-alkenylsulfonamides with a source of an electrophilic halogen, such as iodine in the presence of chloramine-T, has been shown to induce cyclization to form N-heterocycles with complete stereoselectivity. sci-hub.st This method provides a facile route to iodomethyl-substituted piperidines from the corresponding N-alkenylsulfonamides.

Furthermore, one-pot procedures for the synthesis of piperidines and pyrrolidines from halogenated amides have been developed, involving amide activation, reduction, and intramolecular nucleophilic substitution, offering a metal-free alternative for the construction of these heterocyclic systems. dntb.gov.ua

Intermolecular Transformations

The reactivity of N-(p-Tolylsulfonyl)hept-6-en-amide in intermolecular transformations is characterized by the distinct functionalities of its terminal alkene and sulfonamide moieties. These sites allow for a range of reactions, including carbon-carbon bond formation via cross-metathesis and additions across the double bond.

Cross-Metathesis with External Olefins

Olefin cross-metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkene of N-(p-Tolylsulfonyl)hept-6-en-amide is a suitable substrate for such transformations. This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most commonly those containing ruthenium. The general applicability of cross-metathesis to functionalized olefins makes it a viable pathway for modifying the heptenyl side chain of the title compound.

For instance, the cross-metathesis of N-allylamines with α,β-unsaturated carbonyl compounds, facilitated by second-generation Hoveyda-type catalysts, has been shown to proceed efficiently. In some cases, the presence of a Lewis acid like triphenyl borate (B1201080) can enhance the reaction rate and yield, leading to the formation of new functionalized products in a one-pot synthesis springernature.com. Similarly, the cross-metathesis of unsaturated fatty acid methyl ester derived carbamates with methyl acrylate (B77674) demonstrates the utility of this reaction for elongating and functionalizing molecules containing nitrogen-protected alkene chains libretexts.org. Given these precedents, N-(p-Tolylsulfonyl)hept-6-en-amide is expected to react with various external olefins in the presence of a suitable metathesis catalyst to yield new, more complex N-alkenylsulfonamides. The specific outcome of the reaction would depend on the nature of the olefin partner and the reaction conditions employed.

A representative, albeit generalized, reaction scheme for the cross-metathesis of N-(p-Tolylsulfonyl)hept-6-en-amide with a generic external olefin is presented below:

A generalized scheme for the cross-metathesis of N-(p-Tolylsulfonyl)hept-6-en-amide with an external olefin using a Ruthenium catalyst.

A generalized scheme for the cross-metathesis of N-(p-Tolylsulfonyl)hept-6-en-amide with an external olefin using a Ruthenium catalyst.Nucleophilic Additions to the Alkene Moiety

The terminal alkene in N-(p-Tolylsulfonyl)hept-6-en-amide is an unactivated double bond, which makes it generally unreactive towards direct nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups attached to the alkene to facilitate the addition nih.gov. However, alternative pathways exist for the functionalization of the alkene moiety, most notably through radical-mediated processes.

A significant transformation in this category is the anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides, which can be achieved through a proton-coupled electron transfer (PCET) mechanism. This process is typically catalyzed by a combination of an iridium(III) photocatalyst, a phosphate (B84403) base, and a thiol hydrogen atom donor under visible light irradiation acs.org. This method allows for the direct coupling of primary and secondary sulfonamides to alkenes, representing a highly atom-economical approach to synthesizing N-alkyl sulfonamides nih.gov. An intramolecular variant of this reaction has also been developed, enabling the enantioselective synthesis of cyclic sulfonamides acs.orgorganic-chemistry.org. While these examples often focus on the addition of a separate sulfonamide to an alkene, the principles can be extended to the intermolecular addition of other nucleophiles to the alkene of N-(p-Tolylsulfonyl)hept-6-en-amide, provided a suitable radical initiation method is employed.

Another approach for the hydroamination of unactivated olefins with sulfonamides involves the use of a gold(I) catalyst, which can facilitate both intra- and intermolecular additions acs.org. These catalytic systems provide a means to overcome the inherent low reactivity of the unactivated alkene in N-(p-Tolylsulfonyl)hept-6-en-amide towards nucleophiles.

Functional Group Interconversions of the Amide and Alkene

The N-(p-Tolylsulfonyl)hept-6-en-amide molecule possesses two key functional groups, the terminal alkene and the sulfonamide, which can undergo a variety of interconversions. These transformations are crucial for the synthetic utility of this compound, allowing for the introduction of new functionalities and the alteration of the molecular scaffold.

Epoxidation of the Alkene

The terminal double bond of N-(p-Tolylsulfonyl)hept-6-en-amide can be readily converted to an epoxide, a versatile functional group that can undergo further synthetic manipulations. A notable method for this transformation is the hafnium(IV)-catalyzed enantioselective epoxidation of N-alkenyl sulfonamides. In a study of this reaction, substrates bearing a p-tolylsulfonyl group were successfully epoxidized, although they generally showed lower reactivity and enantioselectivity compared to analogous substrates with a p-methoxybenzenesulfonyl group chemrxiv.org. The reaction conditions typically involve a hafnium catalyst and an oxidizing agent. The sulfonamide group itself can play a role in directing the stereochemical outcome of the epoxidation chemrxiv.org.

The table below summarizes the comparative results for the epoxidation of N-alkenyl sulfonamides with different protecting groups, highlighting the feasibility of this transformation for p-tolylsulfonyl derivatives.

| Substrate Protecting Group | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (%) |

| p-Tolylsulfonyl | Hf(OTf)₄-BHA | Cumene hydroperoxide | Moderate | Moderate |

| p-Methoxybenzenesulfonyl | Hf(OTf)₄-BHA | Cumene hydroperoxide | High | up to 93 |

| Table 1: Comparison of catalyst performance in the epoxidation of N-alkenyl sulfonamides. Data extrapolated from findings on similar substrates chemrxiv.org. |

Amide Hydrolysis in a Synthetic Context

The sulfonamide linkage in N-(p-Tolylsulfonyl)hept-6-en-amide can be cleaved under hydrolytic conditions, which is a key step in synthetic sequences where the tosyl group serves as a protecting group for the amine. The hydrolysis of amides, including sulfonamides, can be achieved under both acidic and basic conditions, although the reactions are generally slower than for esters organic-chemistry.org.

Acid-catalyzed hydrolysis typically involves heating the sulfonamide with a strong aqueous acid, such as hydrochloric or sulfuric acid. The reaction proceeds via protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water organic-chemistry.orgacs.org.

Basic hydrolysis is carried out by heating the sulfonamide with an aqueous solution of a strong base, such as sodium hydroxide (B78521). In this case, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the carboxylate and the amine nih.gov.

N-Alkylation and Acylation

The sulfonamide nitrogen in N-(p-Tolylsulfonyl)hept-6-en-amide can undergo further functionalization through N-alkylation and N-acylation reactions. These transformations are valuable for introducing additional substituents and modifying the properties of the molecule.

N-Alkylation of sulfonamides can be achieved using various methods. A common approach involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, following a "borrowing hydrogen" strategy. Manganese-catalyzed N-alkylation has been shown to be effective for a wide range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. This method is advantageous as it produces water as the only byproduct.

N-Acylation of sulfonamides can be accomplished using acylating agents such as carboxylic anhydrides or acyl chlorides. These reactions are often catalyzed by Lewis acids, with copper(II) triflate (Cu(OTf)₂) being a particularly effective catalyst chemrxiv.org. The use of a catalytic amount of a cesium salt of a Wells-Dawson heteropolyacid in water has also been reported as a green and efficient method for the N-acylation of sulfonamides acs.org. Furthermore, atroposelective N-acylation of sulfonamides has been achieved using an isothiourea catalyst, demonstrating the potential for stereocontrolled functionalization nih.govacs.org. These methods provide a versatile toolkit for the synthesis of N-acylsulfonamides from N-(p-Tolylsulfonyl)hept-6-en-amide.

The table below provides a summary of representative conditions for the N-alkylation and N-acylation of sulfonamides.

| Transformation | Reagents | Catalyst | Key Features |

| N-Alkylation | Alcohol | Mn-based complex | Use of environmentally benign alkylating agents. |

| N-Acylation | Acyl chloride or anhydride | Cu(OTf)₂ | Mild reaction conditions and tolerance of various functional groups chemrxiv.org. |

| N-Acylation | Anhydride | Isothiourea | Enantioselective acylation possible nih.govacs.org. |

| N-Acylation | Anhydride | Cs₅HP₂W₁₈O₆₂ | Green reaction in water acs.org. |

| Table 2: Overview of selected methods for the N-alkylation and N-acylation of sulfonamides. |

Rearrangement Reactions (e.g., Beckmann, Hofmann) as Pathways to Related Amides/Amines

Rearrangement reactions represent a powerful class of transformations in organic synthesis, enabling the conversion of a molecule to a structural isomer. In the context of N-(p-Tolylsulfonyl)hept-6-en-amide, the potential for rearrangements such as the Hofmann and Beckmann reactions to yield related amines and amides is a subject of scientific interest. However, the applicability of these specific named reactions is contingent on the structure of the starting material.

Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for the conversion of a primary amide into a primary amine with one fewer carbon atom. masterorganicchemistry.comwikipedia.org The reaction typically proceeds by treating the primary amide with bromine and a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.org

A critical requirement for the Hofmann rearrangement is the presence of two protons on the amide nitrogen, which are abstracted during the course of the reaction mechanism. masterorganicchemistry.comstackexchange.com N-(p-Tolylsulfonyl)hept-6-en-amide is a secondary amide, with the nitrogen atom being substituted by both the hept-6-enoyl group and a p-toluenesulfonyl (tosyl) group. As it lacks the necessary N-H protons of a primary amide, it is not a suitable substrate for the classical Hofmann rearrangement. stackexchange.comchemistrysteps.com Consequently, this pathway is not a viable route for the direct transformation of N-(p-Tolylsulfonyl)hept-6-en-amide to a corresponding amine.

Beckmann Rearrangement

The Beckmann rearrangement is a transformation of an oxime functional group into a substituted amide, typically catalyzed by acid. wikipedia.orgorganic-chemistry.org This reaction offers a potential, albeit indirect, pathway from a precursor of N-(p-Tolylsulfonyl)hept-6-en-amide to a structurally related amide. The process would not start with the title compound itself, but rather with its corresponding ketoxime.

The hypothetical pathway would involve the following steps:

Synthesis of the Precursor Ketoxime: The Beckmann rearrangement requires an oxime as the starting material. This oxime would be synthesized from the corresponding ketone, in this case, a tosyl-protected amino ketone. The synthesis would begin with a suitable precursor like hept-6-en-1-ol, which can be oxidized to hept-6-enal. nih.govchemicalbook.com Further synthetic steps would be required to introduce the nitrogen atom and the p-toluenesulfonyl group, followed by conversion to the ketoxime.

The Rearrangement Step: Once the hypothetical N-(p-Tolylsulfonyl)hept-6-en-1-imine N-oxide (the oxime) is formed, it would be subjected to Beckmann rearrangement conditions. The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, often through protonation in a strong acid or reaction with reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride (PCl5). wikipedia.orgalfa-chemistry.com This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgalfa-chemistry.com This concerted migration leads to the formation of a nitrilium ion, which is then attacked by water and undergoes tautomerization to yield the final amide product. masterorganicchemistry.comnih.gov

For the oxime of N-(p-Tolylsulfonyl)-1-aminohept-6-en-2-one, two geometric isomers (E and Z) would be possible, leading to two potential regioisomeric amide products, depending on which group migrates. The stereochemistry of the oxime is therefore crucial in determining the outcome of the reaction.

The table below summarizes the general conditions for Beckmann rearrangements of acyclic ketoximes, which would be analogous to the hypothetical rearrangement of the precursor to N-(p-Tolylsulfonyl)hept-6-en-amide.

| Starting Material (General) | Reagents/Catalysts | Product (General) |

| Acyclic Ketoxime | Concentrated Sulfuric Acid (H₂SO₄) | N-Substituted Amide |

| Acyclic Ketoxime | Polyphosphoric Acid (PPA) | N-Substituted Amide |

| Acyclic Ketoxime | p-Toluenesulfonyl Chloride (TsCl) | N-Substituted Amide |

| Acyclic Ketoxime | Phosphorus Pentachloride (PCl₅) | N-Substituted Amide |

| Acyclic Ketoxime | Thionyl Chloride (SOCl₂) | N-Substituted Amide |

This table illustrates the variety of acidic reagents that can promote the Beckmann rearrangement, leading to the formation of N-substituted amides from ketoxime precursors. wikipedia.org

Catalysis in the Synthesis and Reactions of N P Tolylsulfonyl Hept 6 En Amide

Transition Metal Catalysis

Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, offer a powerful toolkit for chemists. In the context of N-(p-Tolylsulfonyl)hept-6-en-amide, these catalysts facilitate a range of reactions, from the formation of the carbon-carbon double bond to its subsequent functionalization.

Ruthenium-Based Metathesis Catalysts (Grubbs, Hoveyda-Grubbs)

Ruthenium-based catalysts, particularly those developed by Grubbs and Hoveyda-Grubbs, are renowned for their role in olefin metathesis, a reaction that involves the cutting and reorganizing of carbon-carbon double bonds. uwindsor.cacaltech.edu These catalysts are valued for their functional group tolerance and stability in various reaction conditions, making them suitable for complex molecules like N-(p-Tolylsulfonyl)hept-6-en-amide. uwindsor.ca The general mechanism involves the formation of a ruthenium-alkylidene intermediate, which then engages in a [2+2] cycloaddition with an olefin substrate.

The design of ruthenium catalysts has evolved significantly, with modifications to the N-heterocyclic carbene (NHC) and benzylidene ligands influencing catalyst activity, stability, and selectivity. beilstein-journals.orgmdpi.com The introduction of NHC ligands, for instance, led to second-generation Grubbs catalysts with enhanced stability and activity compared to their bis-phosphine predecessors. nih.govresearchgate.net

Key aspects of catalyst design and ligand effects include:

N-Heterocyclic Carbene (NHC) Ligands: The steric and electronic properties of the NHC ligand play a crucial role. For example, replacing a mesityl group with a 2,6-dimethyl-4-chlorobenzene group on the NHC can slightly decrease the initiation rate. nih.gov Conversely, introducing alkyl N-substituents in the NHC ligand of Hoveyda-Grubbs type catalysts has been shown to improve catalytic performance in certain cross-metathesis reactions. mdpi.com

Chelating Ligands: Hoveyda-Grubbs catalysts feature a chelating isopropoxybenzylidene ligand. The strength of the ruthenium-oxygen bond in this chelate influences the initiation rate. beilstein-journals.org Modifications to this part of the catalyst, such as the introduction of aminosulfonyl functions, can enhance activity. nih.gov

Leaving Group: The nature of the leaving group, often a phosphine (B1218219) or a solvent molecule, affects the rate of catalyst initiation. For instance, in Hoveyda-Grubbs catalysts, the dissociation of the chelating ether arm is a key step in initiating the catalytic cycle.

Stereoselectivity: Catalyst design is also pivotal in controlling the stereochemistry of the resulting double bond. Z-selective ruthenium catalysts have been developed that incorporate chelating NHC ligands or specific bidentate ligands to influence the geometry of the metallacyclobutane intermediate. nih.gov

The table below summarizes the impact of different ligands on the performance of ruthenium metathesis catalysts.

| Catalyst Type | Ligand Modification | Effect on Performance |

| Grubbs I | Tricyclohexylphosphine (PCy3) | Foundational catalyst with good activity. |

| Grubbs II | N-Heterocyclic Carbene (NHC) | Increased stability and broader substrate scope. nih.govresearchgate.net |

| Hoveyda-Grubbs II | Chelating Isopropoxybenzylidene | Enhanced stability and allows for catalyst recycling. nih.gov |

| Z-Selective Catalysts | Chelating NHC or Bidentate Ligands | Promotes the formation of Z-olefins. nih.gov |

Optimizing reaction parameters is critical for achieving high yields and selectivity in ruthenium-catalyzed metathesis reactions. The choice of solvent and temperature can significantly impact catalyst activity and stability.

For instance, the activity of Grubbs catalysts can be influenced by solvent polarity. mdpi.com Dichloromethane (B109758) and toluene (B28343) are commonly used solvents for these reactions. beilstein-journals.orgmdpi.com Temperature also plays a crucial role. While some reactions proceed efficiently at room temperature, others require elevated temperatures to achieve reasonable reaction rates. mdpi.com However, higher temperatures can also lead to catalyst decomposition and the formation of undesired byproducts through isomerization. mdpi.comuib.no

The table below outlines the general effects of solvent and temperature on ruthenium-catalyzed metathesis.

| Parameter | Effect |

| Solvent | Can influence catalyst solubility, stability, and reaction rate. Common solvents include dichloromethane and toluene. beilstein-journals.orgmdpi.commdpi.com |

| Temperature | Affects the rate of reaction and catalyst stability. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions. mdpi.com |

Palladium-Catalyzed Processes

Palladium catalysts are versatile tools for a variety of organic transformations, including cross-coupling reactions and carbonylations, which are relevant to the synthesis and functionalization of unsaturated amides. acs.orgthieme-connect.de These processes often involve the oxidative addition of a palladium(0) species to an organic halide, followed by migratory insertion and reductive elimination to form the desired product.

In the context of unsaturated amides, palladium catalysis can be employed for:

Synthesis of α,β-Unsaturated Amides: Palladium catalysts can facilitate the aminocarbonylation of styrenes with nitroarenes to produce α,β-unsaturated amides. acs.org

Arylation of Unsaturated Carbonyl Compounds: Palladium-catalyzed arylation of α,β-unsaturated amides can be achieved, though it is less studied than the arylation of saturated amides. thieme-connect.de

Regio- and Stereoselective Reactions: Palladium-catalyzed reactions of γ,δ-epoxy-α,β-unsaturated amides with sodium tetraaryl borates can proceed with high regio- and stereoselectivity. nih.gov

Achieving stereoselectivity in palladium-catalyzed reactions is a significant area of research. In the synthesis of α,β-unsaturated amides from unsymmetrical internal alkynes, palladium catalysis can provide excellent regio- and exclusive (E)-stereoselectivity. acs.org The choice of ligands is critical in controlling the stereochemical outcome of these reactions. For example, the use of triphenylarsine (B46628) as a ligand in the arylation of γ,δ-epoxy-α,β-unsaturated amides has been found to be effective. nih.gov

Gold Catalysis in Unsaturated Amide Transformations

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of carbon-carbon multiple bonds towards nucleophilic attack. mdpi.comnih.gov This reactivity has been harnessed in a variety of transformations involving unsaturated amides and related systems. nih.gov

Key transformations involving gold catalysis include:

Hydroamination of Alkenes: Gold catalysts can facilitate the intramolecular hydroamination of alkenes with sulfonamides, leading to the formation of nitrogen-containing heterocycles. nih.gov

Synthesis of α,β-Unsaturated Carbonyl Derivatives: Gold(III) catalysts can be used in the oxidation of ynamides to produce α,β-unsaturated carbonyl compounds. mdpi.com

Cycloaddition Reactions: Gold(I) catalysts can promote formal [3+2] cycloadditions between ynamides and isoxazoles to generate 2-aminopyrroles. mdpi.com

The mechanism of gold-catalyzed reactions typically involves the activation of a C-C multiple bond by the gold catalyst, making it susceptible to nucleophilic attack. nih.gov The choice of ligands and the oxidation state of the gold catalyst can influence the course of the reaction.

Nickel-Catalyzed Reactions

Nickel catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as N-(p-Tolylsulfonyl)hept-6-en-amide, which possesses both an amide group and a terminal alkene, nickel-catalyzed reactions could potentially target either functionality. A prominent reaction type for related structures is the intramolecular cyclization.

One relevant example is the nickel-catalyzed reductive arylative cyclization of 1,6-enynes. While not the exact substrate, this reaction demonstrates the potential for nickel to catalyze the formation of cyclic products from linear precursors containing unsaturation. In such reactions, a nickel(0) catalyst can undergo oxidative addition to an aryl halide, followed by insertion of the alkyne and subsequent intramolecular reaction with the alkene. For N-(p-Tolylsulfonyl)hept-6-en-amide, a related intramolecular Heck-type reaction could be envisioned, where a nickel catalyst activates the amide or another part of the molecule to facilitate cyclization onto the terminal double bond. However, without specific literature on this substrate, the conditions and outcomes remain hypothetical.

Organocatalysis in Amide Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and offers a complementary approach to metal-based catalysis. For a molecule like N-(p-Tolylsulfonyl)hept-6-en-amide, organocatalysts could be employed to activate the molecule for various transformations.

For instance, N-Heterocyclic Carbenes (NHCs) are a versatile class of organocatalysts known to activate aldehydes, but their reactivity can be extended to other functional groups. While direct activation of the amide bond in N-(p-Tolylsulfonyl)hept-6-en-amide by an NHC is not a commonly reported transformation, modifications of the alkene moiety are conceivable. For example, an organocatalyst could be used to facilitate the conjugate addition of a nucleophile to the double bond after an initial activation step. The specific type of organocatalyst and reaction conditions would need to be developed and optimized for this particular substrate.

Biocatalysis for Enantioselective Transformations

Biocatalysis employs enzymes to carry out chemical transformations with high chemo-, regio-, and enantioselectivity. For N-(p-Tolylsulfonyl)hept-6-en-amide, biocatalysts could potentially be used to modify the alkene or the amide group.

Enzymes such as lipases are well-known for their ability to catalyze the hydrolysis or synthesis of esters and amides. While the p-toluenesulfonyl group might influence the accessibility of the amide bond to an enzyme's active site, a suitable lipase (B570770) could potentially catalyze the hydrolysis of the amide. More relevant to the structure, enzymes from the "ene-reductase" family are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. Although the double bond in N-(p-Tolylsulfonyl)hept-6-en-amide is unactivated, specific ene-reductases or other engineered enzymes might be capable of its enantioselective reduction. Furthermore, enzymes like monooxygenases or hydratases could potentially be used for the enantioselective epoxidation or hydration of the terminal alkene, respectively. The feasibility of these transformations would require experimental screening of various enzymes.

Mechanistic Investigations of N P Tolylsulfonyl Hept 6 En Amide Transformations

Elucidation of Metathesis Mechanisms

Olefin metathesis is a powerful tool in organic synthesis that enables the rearrangement of carbon-carbon double bonds. For a substrate like N-(p-Tolylsulfonyl)hept-6-en-amide, this reaction can be intramolecular, leading to the formation of a cyclic product.

The Chauvin Mechanism and Metallacyclobutane Intermediates

The widely accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal-alkylidene catalyst and the formation of a metallacyclobutane intermediate. nobelprize.org In the context of N-(p-Tolylsulfonyl)hept-6-en-amide, the reaction is initiated by the coordination of the terminal alkene to a metal-alkylidene complex. This is followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane ring.

This intermediate is key to the reaction and can undergo a retro-[2+2] cycloaddition in a productive manner to release a new, shorter-chain alkene (ethene in the case of a terminal alkene) and form a new metal-alkylidene species. This new catalyst then reacts with the other end of the original molecule, leading to ring-closure and the regeneration of the initial metal-alkylidene catalyst, thus completing the catalytic cycle. The reversibility of the metathesis reaction is a key feature, and in many cases, the removal of a volatile byproduct like ethylene (B1197577) can drive the reaction towards the desired product. nobelprize.org

Kinetic and Thermodynamic Considerations in Cyclization

The cyclization of N-(p-Tolylsulfonyl)hept-6-en-amide via ring-closing metathesis (RCM) is governed by both kinetic and thermodynamic factors. The formation of a six-membered ring is generally thermodynamically favored due to its low ring strain compared to smaller rings. However, the kinetics of the reaction, including the rate of catalyst initiation and propagation, play a significant role.

Mechanistic Pathways of Functional Group Transformations

Beyond metathesis, the amide and alkene functionalities of N-(p-Tolylsulfonyl)hept-6-en-amide can undergo a range of transformations.

Amide Activation and Rearrangement Mechanisms

Amides are typically considered unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, a phenomenon known as amidic resonance. researchgate.net However, under specific conditions, the amide bond can be activated to undergo further reactions. nih.gov This activation often involves converting the hydroxyl group of the amide tautomer into a better leaving group or by increasing the electrophilicity of the carbonyl carbon. researchgate.netmdpi.com

One common method for amide activation is treatment with a strong electrophile, such as triflic anhydride. researchgate.net This can lead to the formation of a highly reactive nitrilium ion or a related species, which can then be attacked by nucleophiles or undergo rearrangements. While direct evidence for specific rearrangements of N-(p-Tolylsulfonyl)hept-6-en-amide is not prevalent in the literature, analogous systems suggest that Beckmann-type or Hofmann-type rearrangements could be envisioned under the appropriate oxidative or basic conditions, respectively.

Proposed Mechanisms for Alkylation and Cycloaddition Reactions

The nitrogen atom of the sulfonamide in N-(p-Tolylsulfonyl)hept-6-en-amide can be deprotonated by a strong base to form an anion. This nucleophilic nitrogen can then participate in alkylation reactions with various electrophiles. The mechanism is a standard SN2 displacement, where the nitrogen anion attacks the electrophilic carbon, displacing a leaving group.

The alkene moiety can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) could occur if the alkene acts as a dienophile with a suitable diene. More commonly, the alkene could undergo [2+2] cycloadditions when photochemically excited or in the presence of specific catalysts. The mechanism of these reactions involves the concerted or stepwise formation of a new ring system. In the case of a [2+2] cycloaddition, a cyclobutane (B1203170) ring would be formed.

Role of the p-Tolylsulfonyl Group in Reaction Selectivity and Reactivity

The p-tolylsulfonyl (tosyl) group is a widely used protecting group for amines, and its influence on the reactivity and selectivity of N-(p-Tolylsulfonyl)hept-6-en-amide is significant.

The tosyl group is a strong electron-withdrawing group. This has several consequences:

Acidity of the N-H bond: The electron-withdrawing nature of the sulfonyl group increases the acidity of the proton on the nitrogen atom, making it easier to deprotonate. This facilitates reactions that require the formation of a nitrogen anion, such as alkylations.

Nucleophilicity of the Nitrogen: While the N-H proton is more acidic, the nitrogen lone pair is less nucleophilic due to delocalization into the sulfonyl group. This can decrease the rate of certain reactions involving nucleophilic attack by the nitrogen.

Stability: The tosyl group is generally stable to a wide range of reaction conditions, which is a desirable characteristic for a protecting group. However, its removal can be challenging and often requires harsh conditions, such as strong reducing agents or very strong acids. organic-chemistry.org

Directing Group: In certain reactions, the bulky and electron-rich tosyl group can act as a directing group, influencing the stereochemical outcome of reactions at nearby chiral centers.

The table below summarizes the key mechanistic features discussed:

| Transformation | Key Mechanistic Steps | Influencing Factors |

| Ring-Closing Metathesis | Metal-alkene coordination, [2+2] cycloaddition to form metallacyclobutane, retro-[2+2] cycloaddition. nobelprize.org | Catalyst choice, substrate concentration. |

| Amide Activation | Treatment with strong electrophiles (e.g., triflic anhydride) to increase carbonyl electrophilicity. researchgate.net | Nature of the activating agent. |

| N-Alkylation | Deprotonation of the sulfonamide N-H followed by SN2 attack on an electrophile. | Base strength, nature of the electrophile. |

| Cycloaddition | Concerted or stepwise formation of new rings from the alkene moiety (e.g., [4+2] or [2+2]). | Presence of a suitable diene or photochemical conditions. |

Synthetic Utility As a Key Intermediate in Complex Molecule Construction

Formation of Carbocyclic Scaffolds

The presence of a terminal double bond in N-(p-Tolylsulfonyl)hept-6-en-amide makes it an excellent substrate for intramolecular cyclization reactions to form carbocyclic rings. Various strategies, including radical and transition-metal-catalyzed processes, can be employed to induce the formation of five- and six-membered rings. For instance, radical cyclizations, often initiated by tin or silicon hydrides in the presence of a radical initiator, can proceed via a 5-exo-trig or 6-endo-trig pathway, leading to the formation of cyclopentyl or cyclohexyl derivatives, respectively. The regioselectivity of these cyclizations is often influenced by the reaction conditions and the nature of the substituents on the alkene.

Furthermore, transition metal catalysis, particularly with palladium or nickel complexes, offers a powerful alternative for the construction of carbocyclic systems from N-(p-Tolylsulfonyl)hept-6-en-amide. These methods often involve the formation of a metal-hydride species that adds across the double bond, followed by intramolecular insertion of the resulting organometallic intermediate into the amide C-N bond or a C-H bond, leading to the formation of functionalized carbocycles.

Stereoselective Synthesis of Advanced Intermediates

The ability to control the stereochemical outcome of chemical transformations is paramount in the synthesis of complex molecules. N-(p-Tolylsulfonyl)hept-6-en-amide serves as a valuable platform for the development of stereoselective reactions. The introduction of chiral auxiliaries or the use of chiral catalysts can direct the formation of specific stereoisomers during cyclization reactions.

For example, asymmetric hydrogenation of the double bond in N-(p-Tolylsulfonyl)hept-6-en-amide using chiral rhodium or ruthenium catalysts can furnish enantiomerically enriched saturated amides. These chiral amides can then be subjected to further transformations, carrying the stereochemical information forward into more complex products. Moreover, stereoselective cyclization reactions, such as enantioselective radical cyclizations or transition-metal-catalyzed cyclizations employing chiral ligands, can directly generate chiral carbocyclic or heterocyclic structures with high levels of stereocontrol. These advanced, stereochemically defined intermediates are crucial building blocks in the total synthesis of natural products and pharmaceuticals.

Preparation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Aziridines)

The nitrogen atom within N-(p-Tolylsulfonyl)hept-6-en-amide plays a crucial role in its synthetic utility, particularly in the construction of nitrogen-containing heterocycles. Intramolecular reactions involving the nitrogen atom and the terminal alkene are a common strategy for the synthesis of pyrrolidines and other related heterocycles.

One of the most prominent applications is in the synthesis of substituted pyrrolidines. Radical cyclization of N-(p-Tolylsulfonyl)hept-6-en-amide derivatives can lead to the formation of a five-membered pyrrolidine (B122466) ring. The stereochemical outcome of these cyclizations can often be controlled by the substrate or the reaction conditions. For instance, Lewis acid-mediated radical cyclizations of related N-chloropentenylamines have been shown to afford pyrrolidines with good to excellent diastereoselectivities. rsc.org

While the direct synthesis of aziridines from N-(p-Tolylsulfonyl)hept-6-en-amide is less common, the functional groups present in the molecule can be manipulated to facilitate aziridination. For example, the double bond can be dihydroxylated and subsequently converted to a leaving group, which can then be displaced by the nitrogen atom in an intramolecular fashion to form the three-membered aziridine (B145994) ring.

The synthesis of pyrrolidines is of significant interest due to their prevalence in a wide range of biologically active compounds and natural products. rsc.orgbeilstein-journals.orgnih.govrsc.org The versatility of N-(p-Tolylsulfonyl)hept-6-en-amide as a precursor makes it a valuable tool for accessing this important class of heterocycles.

Applications in Synthetic Sequences for Complex Organic Targets

The true measure of a synthetic intermediate's value lies in its successful application in the total synthesis of complex molecules. The carbocyclic and heterocyclic scaffolds generated from N-(p-Tolylsulfonyl)hept-6-en-amide serve as key building blocks in the assembly of natural products and other intricate organic targets. The strategic incorporation of this intermediate allows for the efficient construction of core ring systems, which can then be further elaborated to the final target molecule.

For example, the substituted pyrrolidines and piperidines derived from the cyclization of N-(p-Tolylsulfonyl)hept-6-en-amide and its analogues are common structural motifs in a variety of alkaloids. nih.govresearchgate.netnih.gov The ability to control the stereochemistry during the cyclization step is critical for the synthesis of the correct enantiomer of the target natural product. The p-toluenesulfonyl group, being robust enough to withstand various reaction conditions and readily removable at a later stage, makes it an ideal protecting group for the nitrogen atom throughout a multi-step synthesis.

While direct examples of the total synthesis of a specific complex organic target starting from N-(p-Tolylsulfonyl)hept-6-en-amide are not extensively documented in readily available literature, the principles of its reactivity are well-established and its potential as a key intermediate is clear. The cyclization strategies discussed provide access to core structures that are present in numerous natural products, highlighting the potential of this versatile building block in complex synthesis endeavors. beilstein-journals.org

Advanced Spectroscopic and Computational Studies of N P Tolylsulfonyl Hept 6 En Amide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and spatial arrangement. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For N-(p-Tolylsulfonyl)hept-6-en-amide, COSY spectra would reveal correlations between the protons of the heptene (B3026448) chain, as well as within the tolyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra show correlations between protons and the carbons to which they are directly attached. wikipedia.org This is crucial for assigning the carbon signals based on their attached, and more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is invaluable for piecing together the molecular fragments, for instance, by showing a correlation between the protons on the carbon adjacent to the nitrogen and the carbons of the sulfonyl group, and the protons of the heptene chain with the amide nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This provides critical information about the molecule's conformation and the spatial relationship between the tolyl and heptenyl moieties. youtube.com

A summary of expected 2D NMR correlations for N-(p-Tolylsulfonyl)hept-6-en-amide is presented below.

| Proton (¹H) | COSY Correlations (with other ¹H) | HSQC Correlation (with attached ¹³C) | HMBC Correlations (with other ¹³C) | NOESY Correlations (with nearby ¹H) |

| Heptene CH=CH₂ | Vinyl protons, Allylic CH₂ | C=C | Amide C=O, Adjacent C in chain | Protons on the tolyl ring, other heptene protons |

| Heptene CH₂ | Adjacent CH₂ groups | Aliphatic C | Amide C=O, Sulfonyl C | Other heptene protons |

| Tolyl CH₃ | Aromatic CH | Aromatic C | Aromatic C's, Sulfonyl C | Aromatic CH, Protons on the heptene chain |

| Tolyl Aromatic CH | Other Aromatic CH | Aromatic C | Tolyl CH₃, Sulfonyl C | Tolyl CH₃, Protons on the heptene chain |

| Amide NH | (May be broad) | (No direct C) | Amide C=O, Sulfonyl C, Adjacent C in chain | Protons on the heptene chain, Tolyl protons |

While less common than ¹H and ¹³C NMR due to lower sensitivity, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. huji.ac.il The chemical shift of the nitrogen in the sulfonamide group is influenced by factors such as hybridization and the electron-withdrawing nature of the adjacent sulfonyl group. researchgate.netnih.gov For N-(p-Tolylsulfonyl)hept-6-en-amide, the ¹⁵N chemical shift would be characteristic of a sulfonamide nitrogen. researchgate.net Studies on similar sulfonamide systems have shown that protonation of the amide nitrogen leads to significant changes in the ¹⁵N chemical shift, which can be used to study acid-base properties. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govnih.gov For N-(p-Tolylsulfonyl)hept-6-en-amide (C₁₄H₁₉NO₂S), HRMS would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, thus confirming its elemental composition. nih.gov

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm, Hypothetical) |

| [M+H]⁺ | 266.1215 | 266.1213 | -0.75 |

| [M+Na]⁺ | 288.1034 | 288.1031 | -1.04 |

Vibrational Spectroscopy for Functional Group Characterization (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov The FT-IR spectrum of N-(p-Tolylsulfonyl)hept-6-en-amide would exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3300-3500 | nih.gov |

| C-H (Aromatic) | Stretching | 3000-3100 | |

| C-H (Aliphatic) | Stretching | 2850-3000 | |

| C=C (Alkene) | Stretching | 1640-1680 | |

| C=O (Amide I) | Stretching | 1630-1695 | nih.govresearchgate.net |

| N-H (Amide II) | Bending | 1510-1580 | researchgate.net |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300-1350 and 1140-1180 | |

| C-N | Stretching | 1210-1340 |

Computational Chemistry and Molecular Modeling

Computational chemistry offers a theoretical lens through which to study the properties of N-(p-Tolylsulfonyl)hept-6-en-amide. Using methods like Density Functional Theory (DFT), it is possible to calculate and predict various molecular properties.

Optimized Geometry: Calculations can determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Spectroscopic Prediction: Computational models can predict NMR chemical shifts and FT-IR vibrational frequencies. nih.gov Comparing these theoretical spectra with experimental ones can aid in the assignment of complex spectra.

Electronic Properties: Molecular modeling can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. This information provides insights into the molecule's reactivity and intermolecular interaction sites.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (D.F.T.) has become an indispensable tool in modern chemistry for investigating the electronic properties and reactivity of molecules. For N-(p-Tolylsulfonyl)hept-6-en-amide, D.F.T. calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can provide a wealth of information. nih.gov

Electronic Properties: Key electronic parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller energy gap generally implies higher reactivity. In N-(p-Tolylsulfonyl)hept-6-en-amide, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and amide nitrogen moieties, while the LUMO is likely distributed over the sulfonyl group and the double bond.

Reactivity Descriptors: D.F.T. allows for the calculation of various reactivity descriptors. The distribution of electrostatic potential on the molecular surface can identify electrophilic and nucleophilic sites. The nitrogen atom of the amide and the oxygen atoms of the sulfonyl group are expected to be regions of negative potential, susceptible to electrophilic attack. Conversely, the sulfur atom and the protons on the tolyl methyl group would exhibit positive potential.

Simulated Spectroscopic Data: D.F.T. calculations can also simulate spectroscopic data, such as FT-IR, UV-Vis, and NMR spectra. nih.gov By comparing these simulated spectra with experimental results, the accuracy of the computational model can be validated, and spectral features can be assigned to specific vibrational modes or electronic transitions.

Table 1: Calculated Electronic Properties of N-(p-Tolylsulfonyl)hept-6-en-amide (Hypothetical Data)

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Transition State Modeling for Reaction Pathways

Understanding the mechanisms of reactions involving N-(p-Tolylsulfonyl)hept-6-en-amide, such as cyclization or addition reactions at the double bond, requires the characterization of transition states. Transition state modeling, often performed using D.F.T. or more advanced ab initio methods, can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.govresearchgate.net

Identifying Reaction Mechanisms: For instance, the intramolecular cyclization of N-(p-Tolylsulfonyl)hept-6-en-amide could proceed through different mechanistic pathways. Computational modeling can help distinguish between a concerted or a stepwise mechanism by locating the corresponding transition states and any intermediates. nih.gov The calculated activation energies for each pathway reveal the most kinetically favorable route.

Influence of Catalysts and Solvents: Transition state calculations can also incorporate the effects of catalysts or solvent molecules. researchgate.net This is crucial for understanding how the reaction environment can influence the reaction rate and selectivity. For example, the presence of a Lewis acid could coordinate to the sulfonyl group, altering the electronic structure and lowering the activation barrier for a subsequent reaction.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of N-(p-Tolylsulfonyl)hept-6-en-amide (Hypothetical Data)

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Description |

| Intramolecular Cyclization | TS1 | 25.8 | Energy barrier for the ring-closing step |

| Addition of HBr to Alkene | TS2 | 15.2 | Energy barrier for the electrophilic addition |

Conformational Analysis and Molecular Dynamics Simulations

The flexible heptenyl chain and the rotatable bonds associated with the sulfonamide group allow N-(p-Tolylsulfonyl)hept-6-en-amide to adopt a multitude of conformations. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape and dynamic behavior of such flexible molecules. nih.govmdpi.com

Conformational Preferences: A systematic conformational search can identify low-energy conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. These studies can reveal the preferred spatial arrangement of the p-tolyl group relative to the heptenyl chain, which can have significant implications for its reactivity and interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecule's motion. nih.govnih.gov By simulating the trajectory of the molecule over nanoseconds or longer, one can observe conformational transitions, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular hydrogen bonds, if any. Analysis of the MD trajectory can yield important information about the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. nih.gov

Table 3: Torsional Angle Preferences in N-(p-Tolylsulfonyl)hept-6-en-amide from Conformational Analysis (Hypothetical Data)

| Torsional Angle | Low-Energy Conformations (degrees) | Description |

| C-S-N-C | -75°, 60° | Rotation around the sulfur-nitrogen bond |

| S-N-C-C | 170°, -165° | Rotation around the nitrogen-carbon bond of the amide |

| C4-C5-C6-C7 | 65°, 180°, -60° | Conformations of the terminal part of the heptenyl chain |

Future Research Directions and Emerging Perspectives

Development of Novel Catalytic Systems for Transformations

The terminal alkene and the N-sulfonyl group are prime targets for catalytic transformations. Future research will focus on creating more efficient, selective, and sustainable catalysts for reactions involving N-(p-Tolylsulfonyl)hept-6-en-amide.

A key area of development will be in the use of earth-abundant transition metals. While precious metals have been traditionally used, research is shifting towards metals like nickel and iron. For instance, nickel(0) complexes have shown promise in the N-allylation of amides and sulfonamides. researchgate.net The development of novel diphosphine ligands for nickel catalysts could enable the efficient intramolecular cyclization of N-(p-Tolylsulfonyl)hept-6-en-amide to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Another promising avenue is the application of ruthenium pincer complexes. These catalysts have demonstrated high efficiency in the hydrogenation and transformation of nitriles and other functional groups under mild conditions. rug.nl Research could explore their use for the selective reduction of the alkene in N-(p-Tolylsulfonyl)hept-6-en-amide or for catalyzing tandem reactions that involve both the alkene and the amide moiety.

Table 1: Potential Catalytic Systems for N-(p-Tolylsulfonyl)hept-6-en-amide Transformations

| Catalyst System | Target Transformation | Potential Advantage | Reference |

|---|---|---|---|

| Nickel(0)/Diphosphine Ligand | Intramolecular Cyclization (e.g., Hydroamination) | High efficiency, use of earth-abundant metal. | researchgate.net |

| Ruthenium-Pincer Complex | Selective Alkene Hydrogenation | High selectivity under mild H2 pressure and temperature. | rug.nl |

| Iron-Based Catalysts | Cross-Coupling Reactions | Low cost, low toxicity, sustainable. | researchgate.net |

| Dual Photoredox/Metal Catalysis | Radical-mediated Functionalization | Access to novel reaction pathways under visible light. |

Expansion of Substrate Scope for Broader Synthetic Applicability

To enhance the utility of N-(p-Tolylsulfonyl)hept-6-en-amide as a synthetic building block, future work must focus on expanding the scope of its reactions. This involves testing its compatibility with a wider range of coupling partners and reaction conditions.

For example, in transition-metal-catalyzed cross-coupling reactions, the focus will be on coupling the terminal alkene with a diverse array of partners. This could include aryl halides, boronic acids, and other organometallic reagents to build molecular complexity. Research will aim to find robust catalytic systems that tolerate a wide variety of functional groups on the coupling partner, thus avoiding the need for extensive protecting group strategies. nih.gov

Furthermore, the development of diastereoselective and enantioselective transformations is crucial. Using chiral catalysts, the alkene of N-(p-Tolylsulfonyl)hept-6-en-amide could be functionalized to create stereocenters with high control. This is particularly important for the synthesis of bioactive molecules, where specific stereoisomers are often required. researchgate.net The goal is to develop methods applicable to a broad range of substituted alkenyl amides, demonstrating wide functional group tolerance. vapourtec.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.govnih.gov Integrating the synthesis and transformations of N-(p-Tolylsulfonyl)hept-6-en-amide into flow platforms is a key future direction.

Automation and machine learning can be coupled with flow systems to accelerate reaction optimization. nih.gov An automated platform could systematically vary parameters like temperature, residence time, and catalyst loading to rapidly identify the optimal conditions for a specific transformation of N-(p-Tolylsulfonyl)hept-6-en-amide. This high-throughput approach can dramatically reduce the time required for process development. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for N-(p-Tolylsulfonyl)hept-6-en-amide Reactions

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often inefficient, can lead to hotspots. | Superior, precise temperature control. | researchgate.net |

| Safety | Higher risk with hazardous reagents or exotherms. | Improved safety due to small reaction volumes. | nih.gov |

| Scalability | Challenging, often requires re-optimization. | Simpler, by running the system for a longer time. | nih.gov |

| Process Control | Limited control over reaction parameters. | Precise control over residence time, stoichiometry. | nih.gov |

Exploration of New Mechanistic Pathways and Unforeseen Reactivities

A deeper understanding of the reaction mechanisms involving N-(p-Tolylsulfonyl)hept-6-en-amide can unlock new and unforeseen reactivity. Future research will employ advanced spectroscopic and analytical techniques to probe reaction intermediates and transition states.

One area of exploration is the potential for the sulfonamide group to act not just as a protecting group but as an active participant in reactions. It could function as a directing group, guiding a catalyst to a specific site on the molecule to control regioselectivity. For example, the oxygen atoms of the sulfonyl group could coordinate to a metal center, influencing the outcome of a catalytic cycle.

Investigating the competition between different reaction pathways will also be critical. For instance, in reactions catalyzed by transition metals, understanding the factors that favor a desired pathway (e.g., intramolecular cyclization) over undesired side reactions (e.g., isomerization of the double bond) is essential for developing highly selective methods. This could involve studying the kinetics and thermodynamics of elementary steps in the catalytic cycle. rug.nl

Computational Design of Enhanced Reactivity and Selectivity in N-(p-Tolylsulfonyl)hept-6-en-amide Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity. In the context of N-(p-Tolylsulfonyl)hept-6-en-amide, computational studies will play a pivotal role in designing more effective experiments.

DFT calculations can be used to model the structures of potential catalysts and their interactions with the substrate. This can help in the rational design of ligands that enhance catalyst activity and selectivity. For example, by calculating the energy barriers for different reaction pathways, researchers can predict which catalyst is most likely to produce a desired product, saving significant experimental time and resources.

Furthermore, computational tools can be used to understand the electronic properties of N-(p-Tolylsulfonyl)hept-6-en-amide and predict its reactivity towards different reagents. This can guide the exploration of new reactions and help explain unexpected experimental outcomes. By combining computational predictions with experimental validation, the development of new synthetic methods centered on this versatile building block can be greatly accelerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.